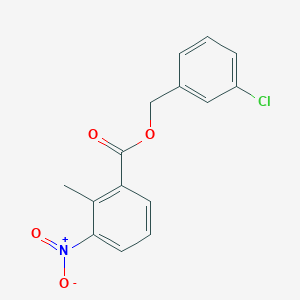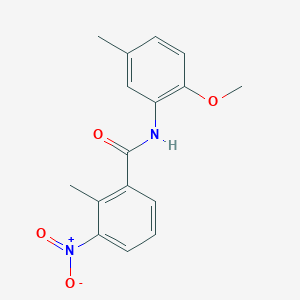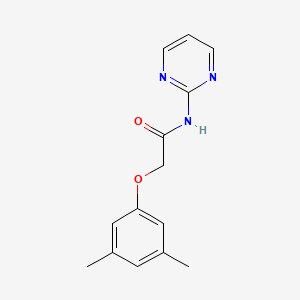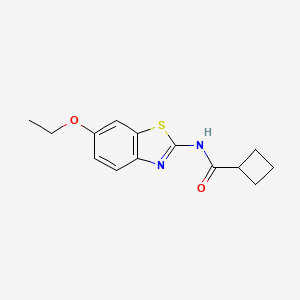![molecular formula C19H20N2O5 B5811752 methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate, also known as MFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MFPB belongs to the class of benzamide derivatives and has been studied extensively for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate is not fully understood, but it is believed to modulate various biological pathways by interacting with specific receptors and enzymes. In neuroscience, methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to act as a dopamine D2 receptor antagonist, leading to its potential use in the treatment of Parkinson's disease. In cancer research, methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects:
methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to have various biochemical and physiological effects, including the modulation of dopamine receptors, inhibition of cancer cell growth, and immunomodulation. In neuroscience, methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In cancer research, methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In immunology, methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to modulate the activity of immune cells, leading to its potential use as an immunomodulator.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate in lab experiments is its specificity for certain receptors and enzymes, allowing for targeted modulation of specific biological pathways. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential therapeutic use.
Orientations Futures
For methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate research include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic use in various scientific fields. Additionally, more studies are needed to determine the safety and efficacy of methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate in humans.
Méthodes De Synthèse
Methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with furoyl chloride, followed by the reaction with piperidine and subsequent acylation with methyl chloroformate. The final product is obtained after purification using various chromatographic techniques.
Applications De Recherche Scientifique
Methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been studied for its potential application in various scientific fields, including neuroscience, cancer research, and immunology. In neuroscience, methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to modulate the activity of dopamine receptors, leading to its potential use in the treatment of neurological disorders such as Parkinson's disease. In cancer research, methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been studied for its potential use as an immunomodulator, specifically in the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
methyl 4-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-19(24)14-4-6-15(7-5-14)20-17(22)13-8-10-21(11-9-13)18(23)16-3-2-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBGZLVRYAYUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[1-(furan-2-ylcarbonyl)piperidin-4-yl]carbonyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5811669.png)





![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)


![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)